

(Benzylamine)trifluoroboron discovery and synthesis history

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Compound of Interest

Compound Name: (Benzylamine)trifluoroboron

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An In-depth Technical Guide on the Discovery and Synthesis of (Benzylamine)trifluoroboron

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzylamine)trifluoroboron, a Lewis acid-base adduct formed from benzylamine and boron trifluoride, is a stable crystalline solid with applications in organic synthesis and materials science. This document provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. It includes a thorough compilation of its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its preparation using boron trifluoride etherate. The underlying principles of its formation and structural characteristics are also discussed.

Introduction and Historical Context

The study of boron-nitrogen compounds has a rich history, dating back to the early 19th century with the discovery of ammonia-trifluoroborane. However, the systematic investigation of amine-borane adducts gained significant momentum in the 20th century, with pioneering work by chemists like Herbert C. Brown.^[1] These adducts are formed through the coordination of a Lewis basic amine with a Lewis acidic borane.

(Benzylamine)trifluoroboron is a classic example of such an adduct. In this compound, the lone pair of electrons on the nitrogen atom of benzylamine forms a dative bond with the

electron-deficient boron atom of boron trifluoride (BF_3).^[2] This interaction satisfies the octet rule for the boron atom, resulting in a stable tetrahedral geometry around it. The formation of this adduct is a thermodynamically favorable and rapid reaction.^[3]

Synthesis of (Benzylamine)trifluoroboron

The primary method for synthesizing **(benzylamine)trifluoroboron** is the direct reaction between benzylamine and boron trifluoride. Due to the hazardous nature of gaseous boron trifluoride, the synthesis is most conveniently and safely carried out using a stabilized liquid precursor, boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$).

Reaction Principle

The synthesis involves the displacement of the diethyl ether ligand from the boron trifluoride etherate complex by the stronger Lewis base, benzylamine. The reaction proceeds as follows:



This reaction is typically exothermic and results in the precipitation of the solid **(benzylamine)trifluoroboron** adduct from the reaction mixture.

Experimental Protocol

The following protocol is adapted from general procedures for the synthesis of N-heterocyclic- BF_3 adducts.^[4]

Materials:

- Benzylamine ($\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2$)
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous dichloromethane (CH_2Cl_2)
- Anhydrous diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Schlenk flask
- Magnetic stirrer and stir bar

- Septum
- Ice bath
- Cannula or syringe for liquid transfer
- Vacuum line

Procedure:

- In a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve benzylamine (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0°C using an ice bath.
- Slowly add boron trifluoride diethyl etherate (1.1 equivalents) dropwise to the stirred solution via syringe.
- A white precipitate of **(benzylamine)trifluoroboron** should form upon addition.
- Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for an additional 1-2 hours.
- The resulting solid product can be isolated by filtration.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
- Dry the product under vacuum to obtain pure **(benzylamine)trifluoroboron**.

Physicochemical and Spectroscopic Data

(Benzylamine)trifluoroboron is typically a white crystalline solid.^[5] A summary of its known and estimated physicochemical and spectroscopic properties is presented in Table 1.

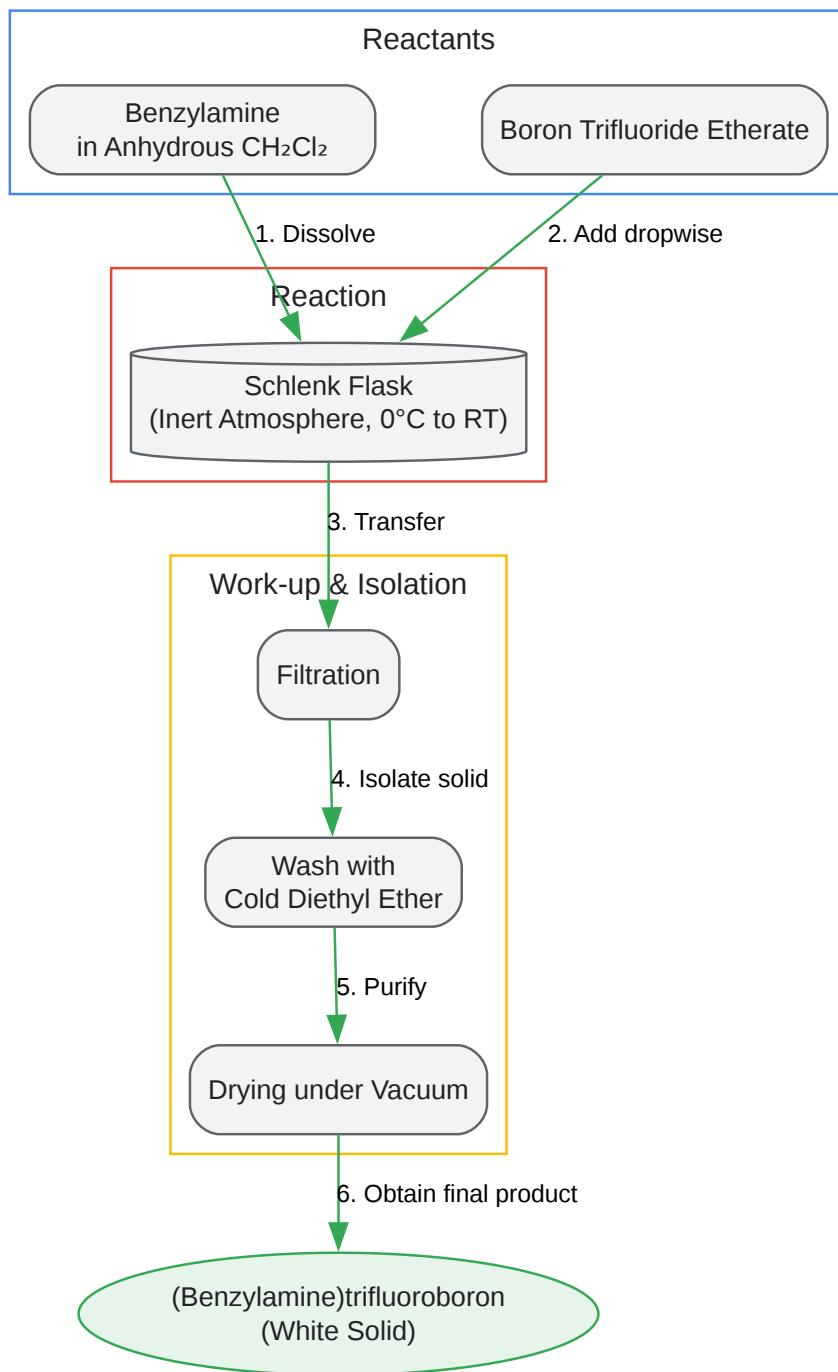
| Property | Value | Reference(s) |
|------------------------------------|---|---|
| Molecular Formula | $C_7H_9BF_3N$ | [5] |
| Molecular Weight | 174.96 g/mol | [6] |
| Appearance | White crystalline solid or colorless to light yellow oily liquid | [3] [7] |
| Melting Point | Not definitively reported; similar adducts melt in the 85-95 °C range. | [2] |
| Boiling Point | 185 °C at 760 mmHg | [8] |
| Density | 1.43 g/cm ³ at 20°C | [5] |
| ¹¹ B NMR Chemical Shift | Estimated between -1 and +1 ppm (relative to $BF_3 \cdot OEt_2$ at 0 ppm) | [9] |

Note on ¹¹B NMR: The ¹¹B NMR chemical shift is a key indicator of the formation of the tetracoordinate boron center in the adduct. For BF_3 adducts with nitrogen donors, the chemical shift is typically observed in a narrow range around 0 ppm when referenced to external $BF_3 \cdot OEt_2$.

Visualization of Synthesis Workflow

The synthesis of **(benzylamine)trifluoroboron** from benzylamine and boron trifluoride etherate can be represented by the following workflow diagram.

Synthesis of (Benzylamine)trifluoroboron

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Caption: Workflow for the synthesis of **(benzylamine)trifluoroboron**.

Conclusion

(Benzylamine)trifluoroboron is a readily synthesized and stable Lewis acid-base adduct with a well-established chemistry. Its preparation from benzylamine and boron trifluoride etherate provides a safe and efficient route for its production in a laboratory setting. The characterization of this compound, particularly by ^{11}B NMR spectroscopy, confirms the formation of the dative boron-nitrogen bond. This technical guide provides researchers and professionals in drug development and materials science with the essential historical, theoretical, and practical knowledge required for the synthesis and handling of **(benzylamine)trifluoroboron**.

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